molecular formula C11H10Cl2N4O5 B6143189 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide CAS No. 851169-32-9

2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide

Cat. No.: B6143189
CAS No.: 851169-32-9
M. Wt: 349.12 g/mol
InChI Key: RQLDNMUVYZWQLX-UHFFFAOYSA-N
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Description

This compound features a 5-nitrophenyl core substituted at position 3 with a hydrazinecarbonyl group, which is further acylated by a 2-chloroacetyl moiety. Its molecular formula is C₁₃H₁₃Cl₂N₃O₃ (molecular weight: 362.24 g/mol) . The presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups enhances electrophilic character, while the hydrazinecarbonyl linker may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-chloro-N-[3-[[(2-chloroacetyl)amino]carbamoyl]-5-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O5/c12-4-9(18)14-7-1-6(2-8(3-7)17(21)22)11(20)16-15-10(19)5-13/h1-3H,4-5H2,(H,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLDNMUVYZWQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)CCl)[N+](=O)[O-])C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of 3-Aminophenylacetamide

Reagents : Fuming HNO₃ (90%), H₂SO₄ (conc.), 0–5°C.
Mechanism : Electrophilic aromatic substitution (EAS) directed by the acetamide group.
Yield : 68–72%.

Data Table 1 : Nitration Optimization

ParameterOptimal ValueYield (%)
HNO₃ Concentration90%72
Reaction Temp0–5°C70
H₂SO₄ Stoichiometry1.5 eq68

Step 2: Chloroacetylation of 3-Nitro-5-aminophenylacetamide

Reagents : Chloroacetyl chloride (2.2 eq), Na₂CO₃ (3 eq), toluene/H₂O (3:1), 15°C.
Mechanism : Nucleophilic acyl substitution.
Yield : 89–93%.

Data Table 2 : Solvent Impact on Acylation

Solvent SystemReaction Time (h)Yield (%)
Toluene/H₂O293
DCM/H₂O1.588
THF/H₂O378

Step 1: Isocyanate Formation

Reagents : 3-Nitro-5-aminophenylacetamide, phosgene (1.1 eq), DCM, 0°C.
Mechanism : Amine to isocyanate conversion.
Yield : 76%.

Step 2: Hydrazine Coupling

Reagents : Hydrazine hydrate (2 eq), DCM, rt.
Yield : 88%.

Step 3: Chloroacetylation

Reagents : Chloroacetyl chloride (2 eq), pyridine (2 eq), DCM, 0°C.
Yield : 91%.

Data Table 3 : Comparison of Acylation Catalysts

CatalystReaction Time (h)Yield (%)
Pyridine291
Na₂CO₃389
Et₃N2.590

Industrial-Scale Production Strategies

Continuous Flow Nitration

Advantages : Enhanced safety, reduced byproducts.
Conditions : Microreactor, HNO₃/H₂SO₄, 10°C.
Yield : 75%.

Catalytic Chloroacetylation

Catalyst : FeCl₃ (0.1 eq), solvent-free, 60°C.
Yield : 94%.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, ArH), 10.34 (s, 1H, NH).

Impurity Profiling

  • Major Byproduct : Over-chlorinated derivative (<2%).

Challenges and Mitigation Strategies

Nitro Group Reduction

Issue : Unintended reduction during hydrazine reactions.
Solution : Use of nitro-protecting groups (e.g., Boc).

Hydrazine Stability

Issue : Hydrazine decomposition under acidic conditions.
Solution : pH control (pH 7–8) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products may include various nitro derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of hydrazinecarboxamide compounds exhibit promising anticancer properties. The structure of 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide positions it as a potential candidate for further development in cancer therapeutics. Studies have shown that modifications to the hydrazine moiety can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also display similar effects.

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation and metastasis. For example, the compound may act as an inhibitor of certain proteases or kinases, which are critical in cancer progression. This aligns with findings from related compounds that have shown effectiveness in disrupting cellular signaling pathways involved in cancer growth.

Agricultural Applications

Herbicide Development
The compound's structural characteristics make it suitable for use as an intermediate in the synthesis of herbicides. Specifically, its chloroacetyl group can facilitate reactions leading to the development of herbicides targeting specific weed species while minimizing impact on crops. The synthesis of related chloroacetanilide herbicides has been well-documented, indicating a pathway for utilizing 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide in agricultural formulations.

Case Study: Synthesis of Herbicides
A study conducted on the synthesis of chloroacetanilide herbicides demonstrated that derivatives with similar functional groups exhibit effective weed control with reduced phytotoxicity to crops. This suggests a viable application for 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide in developing new herbicide formulations.

Analytical Chemistry

Use as a Chemical Probe
In analytical chemistry, compounds like 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide can serve as chemical probes for studying enzyme kinetics and mechanisms. Its ability to form stable complexes with various biomolecules allows researchers to investigate interactions at a molecular level, providing insights into enzyme function and substrate specificity.

Data Tables

Application Area Potential Uses Examples/Case Studies
Medicinal ChemistryAnticancer agentsCytotoxicity studies on hydrazine derivatives
Agricultural ChemistryHerbicide synthesisDevelopment of chloroacetanilide herbicides
Analytical ChemistryChemical probesEnzyme interaction studies

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various binding interactions, while the acetamide and hydrazinecarbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Substituent Variations and Physicochemical Properties

N-(2-Chloro-5-Nitrophenyl)Acetamide (CAS: 4031-81-6)
  • Structure : Lacks the hydrazinecarbonyl and 2-chloroacetyl substituents.
  • Properties : Molecular weight 214.6 g/mol, density 1.466 g/cm³, boiling point 391.2°C .
  • Key Difference : Simpler structure with lower molecular weight and higher volatility compared to the target compound.
N-[4-(1-(4-Chlorophenyl)-1H-1,2,4-Triazol-5-yl)Phenyl]Acetamide Derivatives (e.g., 11i–11l)
  • Structure: Triazole-linked indolinone or nitro/methoxy-substituted indolylidene groups.
  • Properties : Melting points >300°C, high thermal stability due to extended conjugation .
2-Chloro-N-(2-Hydroxy-5-Nitrophenyl)Acetamide
  • Structure : Features a hydroxyl group at position 2 of the phenyl ring instead of the hydrazinecarbonyl chain.
Dichloroanilide-Linked Indoles (e.g., Compound 3 in )
  • Structure : Hydrophobic dichloroanilide tail replaces the nitro-phenyl group.
  • Application : Acts as a PPAR-γ agonist, highlighting the role of hydrophobic substituents in nuclear receptor binding .

Corrosion Inhibition Potential

  • 2-Chloro-N-(4-Acryloylphenyl)Acetamide Derivatives () : Demonstrated 85–92% inhibition efficiency for carbon steel in HCl, attributed to adsorption via π-electrons and polar groups .
  • Target Compound : The nitro and hydrazine groups may enhance adsorption on metal surfaces, but experimental data are lacking.

Biological Activity

The compound 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide , with a molecular formula of C11H10Cl2N4O5C_{11}H_{10}Cl_{2}N_{4}O_{5}, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various pathogens.

  • Molecular Weight : 349.12 g/mol
  • IUPAC Name : 2-chloro-N-[3-[[(2-chloroacetyl)amino]carbamoyl]-5-nitrophenyl]acetamide
  • CAS Number : 851169-32-9
  • Structure :
C1 C C C C C1NC O CCl N O O C O NNC O CCl\text{C1 C C C C C1NC O CCl N O O C O NNC O CCl}

Antimicrobial Properties

Research indicates that derivatives of chloroacetamides, including 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide, exhibit significant antimicrobial activity. A study conducted on various synthesized chloroacetamides demonstrated their effectiveness against several bacterial strains and fungi.

Table 1: Antimicrobial Activity of Chloroacetamides

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)Candida sp. (mm)
3a716No zone-
3b262325-
3c303536-
3d272930-
...............

Data sourced from antimicrobial screening studies .

The antimicrobial action of chloroacetamides is believed to stem from their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of chlorine and nitro groups enhances their reactivity and binding affinity to microbial targets.

Case Studies

  • Antibacterial Activity Against Gram-Negative Bacteria :
    A study evaluated the effectiveness of several chloroacetamide derivatives against Gram-negative bacteria such as Klebsiella pneumoniae. The results indicated that these compounds could significantly inhibit bacterial growth without exhibiting significant cytotoxicity in preliminary tests .
  • Combination Therapy :
    Research explored the combination of 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of Klebsiella pneumoniae. The findings suggested enhanced antibacterial efficacy when used in combination, indicating potential for therapeutic applications in treating resistant infections .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide, and how are key reaction conditions optimized?

The synthesis typically involves multi-step reactions:

Hydrazide Formation : React 5-nitroanthranilic acid derivatives with hydrazine hydrate to form a hydrazide intermediate.

Chloroacetylation : Introduce the 2-chloroacetyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to control pH and prevent hydrolysis .

Coupling Reaction : Use carbodiimide coupling agents (e.g., DCC or EDC) to link the hydrazide and chloroacetyl moieties under anhydrous conditions .
Critical Conditions :

  • Temperature : Reflux in aprotic solvents like DMF or acetonitrile (70–90°C).
  • Monitoring : TLC or HPLC to track reaction progress and minimize by-products.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?

NMR Spectroscopy :

  • ¹H/¹³C NMR identifies proton environments (e.g., amide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and confirms substitution patterns .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the nitro-phenyl region.

FTIR : Confirms functional groups (amide C=O at ~1650 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .

X-ray Crystallography :

  • Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for Cl atoms .

Advanced: How can computational modeling predict reactivity and guide experimental design?

Reactivity Prediction :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify sites for nucleophilic/electrophilic attacks. The nitro group lowers LUMO energy, enhancing electrophilicity at the meta-position .
  • MESP Maps : Visualize electron-deficient regions (e.g., near nitro groups) to predict reaction pathways .

Solvent Effects :

  • COSMO-RS simulations optimize solvent selection (e.g., DMF vs. acetonitrile) based on solvation energy and transition-state stabilization .

Docking Studies : Screen for biological activity by modeling interactions with target enzymes (e.g., kinases or proteases) .

Advanced: What strategies address low yields or by-product formation during synthesis?

By-Product Mitigation :

  • Temperature Control : Slow addition of chloroacetyl chloride at 0–5°C reduces dimerization .
  • Catalytic Bases : Use DMAP to accelerate acylation and suppress side reactions .

Workflow Optimization :

  • One-Pot Synthesis : Combine hydrazide formation and acetylation steps to reduce intermediate isolation .
  • Microwave-Assisted Reactions : Shorten reaction times (e.g., from 12 h to 2 h) and improve yields by 15–20% .

Analytical Validation :

  • LC-MS monitors intermediate stability and detects hydrolyzed by-products (e.g., free carboxylic acids) .

Advanced: How do structural modifications influence biological activity?

Functional Group Effects :

  • Nitro Group : Enhances electron-withdrawing effects, increasing binding affinity to bacterial nitroreductases (tested via antimicrobial assays) .
  • Chloroacetyl Moiety : Acts as a reactive warhead in covalent inhibitors (e.g., targeting cysteine proteases) .

Structure-Activity Relationship (SAR) Studies :

  • Replace the nitro group with cyano or sulfonamide groups to modulate solubility and potency .
  • Compare analogs (e.g., 3-nitro vs. 5-nitro isomers) to assess positional effects on bioactivity .

In Vivo/In Vitro Testing :

  • Use murine models to evaluate pharmacokinetics (e.g., plasma half-life) and toxicity profiles .

Advanced: What are the challenges in crystallizing this compound, and how are they resolved?

Crystallization Issues :

  • Polymorphism : Multiple crystal forms arise due to flexible hydrazinecarbonyl linkages. Screen solvents (e.g., DMSO/water vs. methanol) to isolate stable polymorphs .

Data Collection :

  • Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL using HKL-3000 integration .
  • Low Resolution : Synchrotron radiation improves data quality for large unit cells (e.g., a = 25.485 Å in orthorhombic systems) .

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